

# In-Depth Technical Guide: 6-Amino-2-methylnicotinonitrile (CAS No. 183428-90-2)

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## Compound of Interest

Compound Name: 6-Amino-2-methylnicotinonitrile

Cat. No.: B066311

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Amino-2-methylnicotinonitrile**, a pyridine derivative with significant potential in medicinal chemistry and drug development. This document consolidates available data on its chemical properties, synthesis, and biological activities, offering detailed experimental protocols and conceptual visualizations to support further research and application.

## Core Compound Properties

**6-Amino-2-methylnicotinonitrile** is a solid organic compound belonging to the class of pyridine derivatives.<sup>[1]</sup> Its core structure, featuring an amino group and a nitrile group on a methyl-substituted pyridine ring, makes it a valuable intermediate in the synthesis of various biologically active molecules.<sup>[2]</sup>

Property	Value	Reference
CAS Number	183428-90-2	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> N <sub>3</sub>	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	133.15 g/mol	<a href="#">[6]</a> <a href="#">[7]</a>
Melting Point	162-166 °C	<a href="#">[8]</a>
Appearance	Solid (typically white to off-white)	
Solubility	Low in water	
SMILES	Nc1ccc(C#N)c(C)n1	<a href="#">[8]</a>
InChI Key	OZAIJUZOQOBQDW- UHFFFAOYSA-N	<a href="#">[8]</a>

## Synthesis and Characterization

While a specific, detailed protocol for the direct synthesis of **6-Amino-2-methylnicotinonitrile** is not readily available in the public domain, a plausible and efficient synthetic route can be extrapolated from established methods for analogous aminonicotinonitrile and pyridone derivatives. A common approach involves the reaction of a chloropyridine precursor with an ammonia source.

## Proposed Experimental Protocol: Synthesis via Amination of 2-Chloro-6-methylnicotinonitrile

This protocol describes a hypothetical synthesis based on the known reactivity of chloronicotinonitriles.

### Materials:

- 2-Chloro-6-methylnicotinonitrile
- Ammonia (aqueous solution, 28-30%)

- Autoclave reactor
- Dichloromethane (DCM)
- Sodium sulfate (anhydrous)
- Silica gel for column chromatography
- Ethyl acetate
- Hexane

**Procedure:**

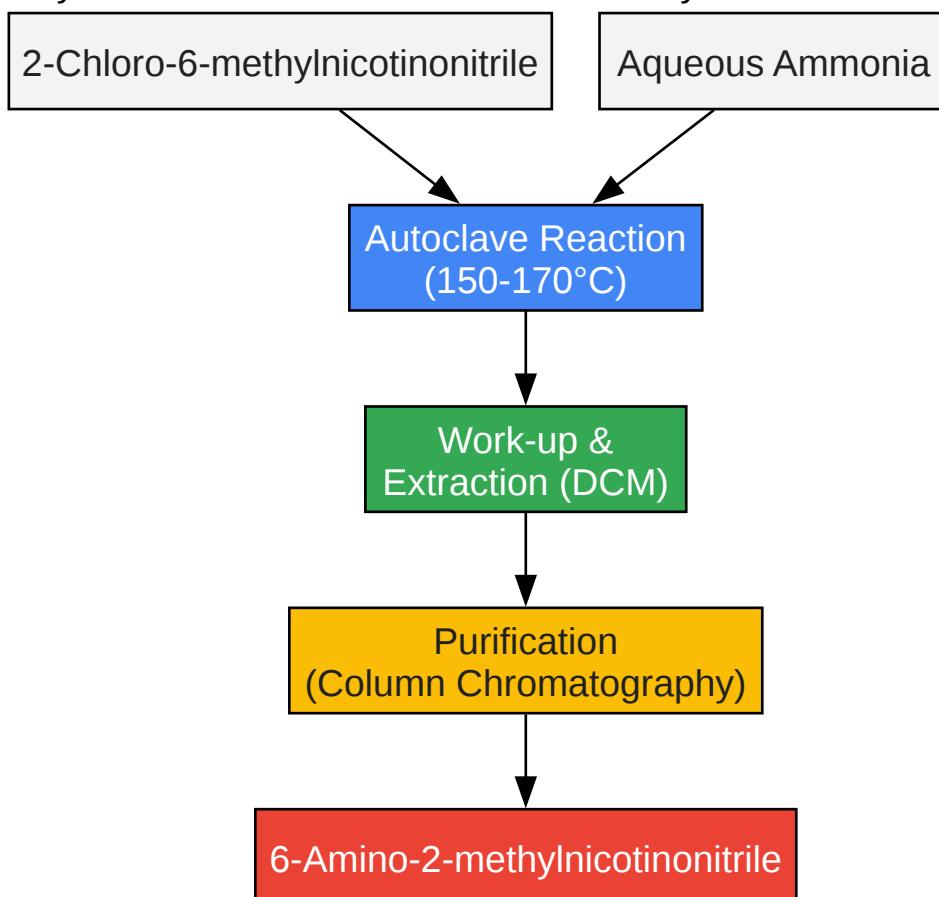
- In a high-pressure autoclave reactor, combine 2-chloro-6-methylnicotinonitrile (1 equivalent) with an excess of aqueous ammonia solution.
- Seal the reactor and heat the mixture to 150-170°C for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
- Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure **6-Amino-2-methylnicotinonitrile**.

**Characterization:** The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

- NMR Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To elucidate the chemical structure.

- Mass Spectrometry (MS): To confirm the molecular weight.
- High-Performance Liquid Chromatography (HPLC): To determine the purity.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g.,  $-\text{C}\equiv\text{N}$ ,  $-\text{NH}_2$ ).

#### Synthetic Workflow for 6-Amino-2-methylnicotinonitrile



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Caption: Proposed synthetic workflow for **6-Amino-2-methylnicotinonitrile**.

## Biological Activity and Potential Applications

Derivatives of nicotinonitrile have demonstrated a wide range of biological activities, suggesting that **6-Amino-2-methylnicotinonitrile** could be a valuable scaffold for drug discovery.

## Antimicrobial Activity

Nicotinonitrile derivatives have shown promise as antimicrobial agents. Their efficacy is often evaluated against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Materials:

- Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
- 96-well microtiter plates
- Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)
- **6-Amino-2-methylnicotinonitrile** stock solution (in DMSO)
- Positive control antibiotic/antifungal
- Negative control (medium with DMSO)
- Resazurin solution (for viability indication)

Procedure:

- Prepare a serial two-fold dilution of **6-Amino-2-methylnicotinonitrile** in the appropriate broth in a 96-well plate.
- Add the standardized microbial inoculum to each well.
- Include positive and negative controls on each plate.
- Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
- After incubation, add resazurin solution to each well and incubate for an additional 2-4 hours.
- The MIC is determined as the lowest concentration of the compound that prevents a color change (indicating inhibition of microbial growth).

## Anticancer and Kinase Inhibition Activity

The nicotinonitrile scaffold is recognized as a versatile pharmacophore for kinase inhibition. The nitrile group can form critical hydrogen bonds within the ATP-binding pocket of kinases, leading to their inhibition. This suggests that **6-Amino-2-methylnicotinonitrile** and its derivatives may possess anticancer properties by targeting specific kinases involved in cancer cell signaling pathways.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

Materials:

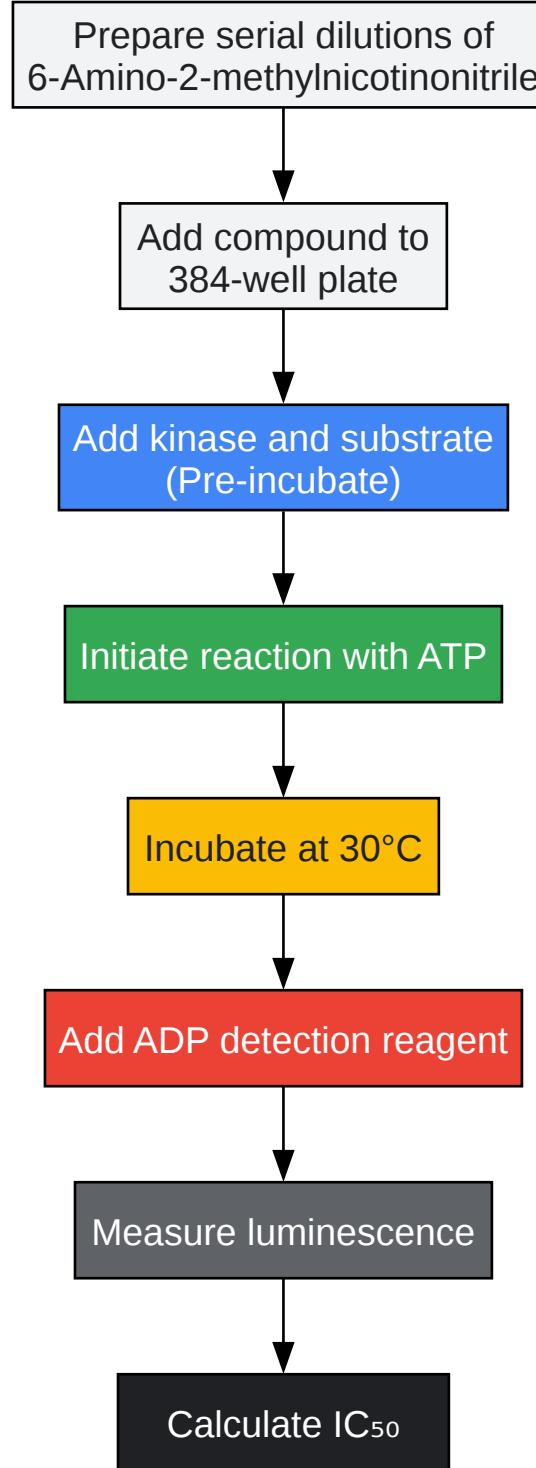
- Purified target kinase
- Kinase-specific substrate
- ATP
- Kinase assay buffer
- **6-Amino-2-methylnicotinonitrile** stock solution (in DMSO)
- Luminescent kinase assay kit (e.g., ADP-Glo™)
- White opaque 384-well assay plates
- Plate reader with luminescence detection capabilities

Procedure:

- Prepare serial dilutions of **6-Amino-2-methylnicotinonitrile** in the kinase assay buffer.
- In a 384-well plate, add the diluted compound or DMSO (vehicle control).
- Add the kinase and substrate mixture to each well and pre-incubate for 15-30 minutes at room temperature.
- Initiate the kinase reaction by adding ATP.

- Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.
- Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
- The luminescence signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the compound concentration.

## Kinase Inhibition Assay Workflow

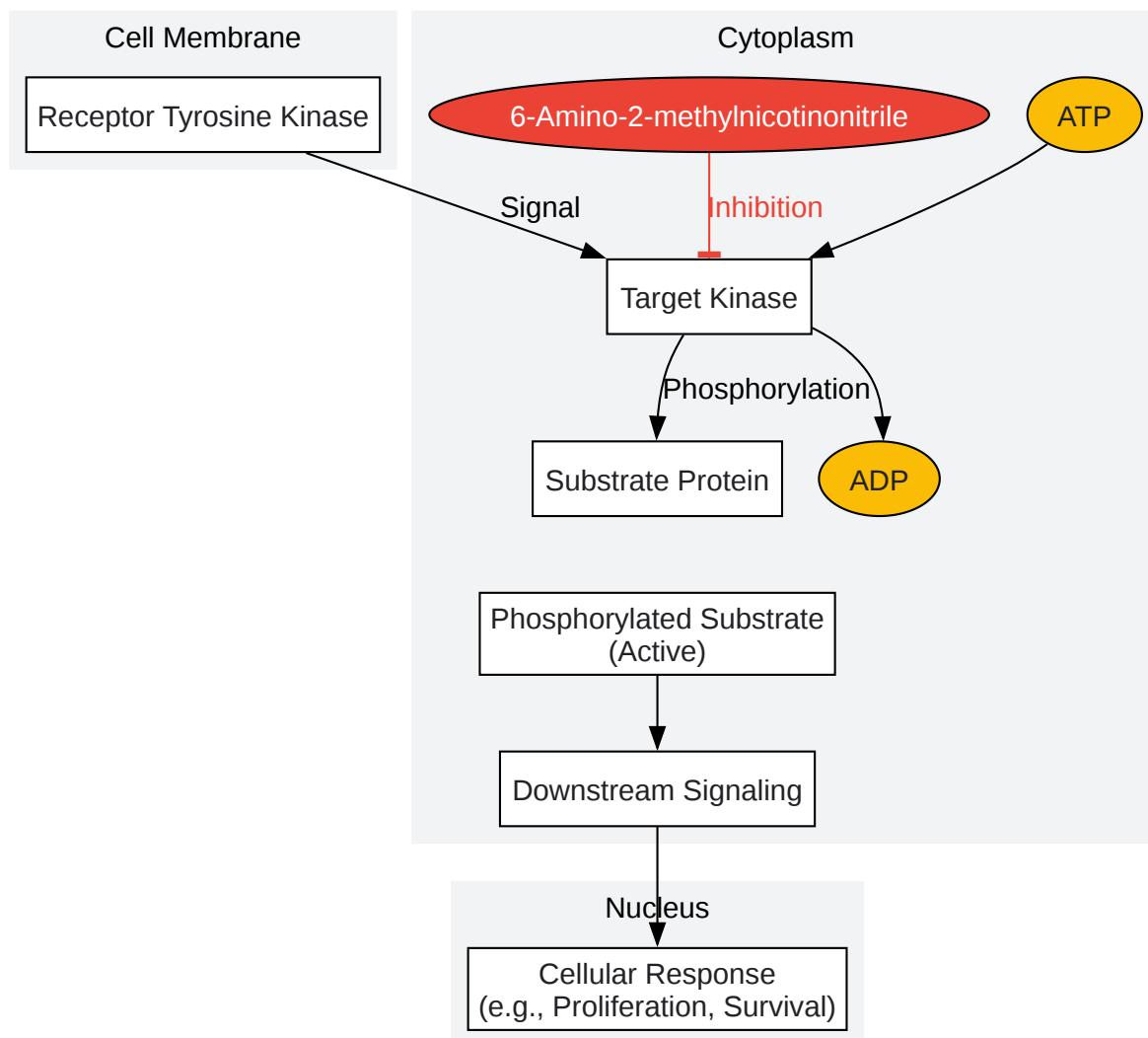
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Caption: General workflow for an in vitro kinase inhibition assay.

# Potential Mechanism of Action and Signaling Pathway Involvement

The structural features of **6-Amino-2-methylnicotinonitrile** strongly suggest its potential to act as a kinase inhibitor. The pyridine ring can engage in  $\pi$ -stacking interactions with aromatic amino acid residues in the kinase active site, while the nitrile group can form hydrogen bonds, crucial for binding to the ATP pocket. By competitively inhibiting the binding of ATP, the compound can block the downstream signaling cascade that is dependent on the kinase's activity.

## Generic Kinase Signaling Pathway Inhibition

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Caption: Inhibition of a generic kinase signaling pathway.

## Safety Information

**Hazard Statements:**

- Harmful if swallowed.
- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

**Precautionary Statements:**

- Wear protective gloves/protective clothing/eye protection/face protection.
- Avoid breathing dust/fume/gas/mist/vapors/spray.
- Wash skin thoroughly after handling.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

**Disclaimer:** This document is intended for informational purposes for research and development professionals. All experimental work should be conducted in a suitably equipped laboratory by trained personnel, adhering to all relevant safety protocols.

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